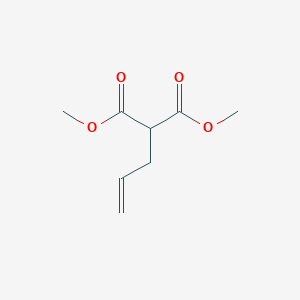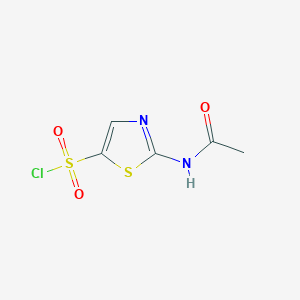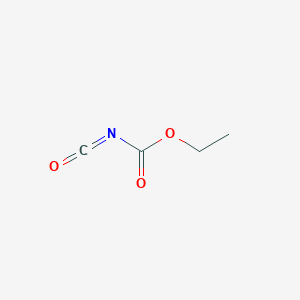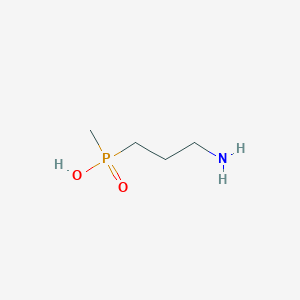
3-aminopropyl(methyl)phosphinic Acid
Vue d'ensemble
Description
3-Aminopropyl(methyl)phosphinic Acid is a compound used in scientific research which acts as an agonist at the GABA B receptor . It is part of a class of phosphinic acid GABA B agonists . It has a binding affinity (pK i) to the GABA B receptor of 8.30 (i.e. ~3nM) .
Molecular Structure Analysis
The molecular formula of 3-Aminopropylphosphonic acid is C3H10NO3P . Its molecular weight is 139.09 . The structure is solid under normal conditions .
Chemical Reactions Analysis
Aminophosphonic acids have been studied for their potential in various chemical reactions . For instance, the reaction of H3PO2 with secondary amines and formaldehyde in wet AcOH led to aminomethyl-H-phosphinic acids in nearly quantitative yields and with almost no by-products .
Physical And Chemical Properties Analysis
3-Aminopropylphosphonic acid is a solid substance . It has a molecular weight of 139.09 . The compound is stored under inert gas due to its air sensitivity and hygroscopic nature .
Applications De Recherche Scientifique
Biological Activity of Aminophosphonic Acids
3-Apmpa is a type of aminophosphonic acid . These compounds possess a wide variety of promising physiological activities . They have found applications ranging from agrochemical to medicinal . For example, the herbicides glyphosate and bialaphos, the potent antihypertensive fosinopril, and antiosteoporetic bisphosphonates are all examples of aminophosphonic acids .
Inhibitor of Hydrolytic Enzymes
The application of phosphonic, phosphonamidate, or phosphinic analogues of amino acids and peptides as inhibitors of hydrolytic enzymes, especially proteases, is based on the concept of the resemblance of the phosphorus moiety to the high-energy tetrahedral transition state of ester or amide bond hydrolysis . This makes 3-Apmpa a potential candidate for inhibiting these enzymes.
GABA B Agonist
3-Apmpa is a potent GABA B agonist . It has an EC 50 value of 50 nM . GABA B receptors are a class of G protein-coupled receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA).
Depressant of Striatal Synaptic Potentials
3-Apmpa depresses striatal synaptic potentials . This means it can reduce the strength of synaptic connections in the striatum, a part of the brain involved in motor and reward systems.
Hyperpolarizer of Nigral Neurons
3-Apmpa hyperpolarizes nigral neurons . This means it can make the membrane potential of these neurons more negative, reducing their excitability.
Antidepressant Effects in Animal Models
3-Apmpa shows antidepressant effects in animal models . This suggests it could potentially be used in the treatment of depression.
GABA A-ρ Antagonist
3-Apmpa is also a GABA A-ρ antagonist . This means it can block the action of GABA at GABA A-ρ receptors, which are a subtype of GABA A receptors.
Potential Drug Design and Development
Given its various biological activities, 3-Apmpa could potentially be used in drug design and development . Its structural analogues could serve as transition state analogues, which are often used in the design of enzyme inhibitors .
Mécanisme D'action
Target of Action
3-Aminopropyl(methyl)phosphinic Acid, also known as 3-Apmpa or SKF 97541, primarily targets the GABA B receptors . These receptors are metabotropic G protein-coupled receptors (GPCRs) that mediate the actions of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA) .
Mode of Action
3-Apmpa acts as an agonist of the GABA B receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 3-Apmpa binds to the GABA B receptors, activating them. Interestingly, while it is an agonist for the GABA B receptor, it is simultaneously antagonistic towards the GABA C receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another.
Biochemical Pathways
The activation of GABA B receptors by 3-Apmpa leads to various biochemical responses. These receptors belong to the superfamily of G-protein-coupled receptors (GPCRs) and mediate the slow and prolonged component of synaptic inhibition via indirect gating of neuronal K+ and Ca2+ channels and lowering levels of other second messenger targets like cAMP .
Result of Action
The activation of GABA B receptors by 3-Apmpa has been shown to have sedative effects in animal studies . It is also widely used in research into potential treatment of various types of drug addiction . The antagonistic action on GABA C receptors could also contribute to its overall physiological effects.
Action Environment
The action, efficacy, and stability of 3-Apmpa can be influenced by various environmental factorsFor instance, the compound is noted to be potentially harmful to the environment, with special attention required for water bodies .
Safety and Hazards
Orientations Futures
Phosphorus acid analogues of common amino acids have been studied for a long time . They possess a wide variety of promising physiological activities . There has been a push towards cleaner and more efficient approaches in synthetic methods . The recent success of metal–organic frameworks has also promoted renewed interest in the synthesis of porous metal phosphonates and phosphinates .
Propriétés
IUPAC Name |
3-aminopropyl(methyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO2P/c1-8(6,7)4-2-3-5/h2-5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVRIDDXGZPJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925969 | |
| Record name | (3-Aminopropyl)methylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-aminopropyl(methyl)phosphinic Acid | |
CAS RN |
127729-35-5 | |
| Record name | (3-Aminopropyl)methylphosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127729-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminopropyl(methyl)phosphinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127729355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Aminopropyl)methylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Aminopropyl)methylphosphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3-APMPA acts as a competitive antagonist at γ-aminobutyric acid C receptors (GABACRs) [, , , , ]. GABACRs are ligand-gated chloride channels, and upon activation by GABA, they mediate neuronal inhibition by allowing chloride ion influx [, ]. 3-APMPA competes with GABA for binding to the receptor, thereby preventing GABA-induced channel opening and subsequent chloride influx [, , , ]. This antagonism of GABACRs leads to reduced inhibitory neurotransmission [, ].
ANone: While the provided research focuses on the pharmacological characterization of 3-APMPA, it lacks specific details regarding its molecular formula, weight, and spectroscopic data. For precise structural information, consult dedicated chemical databases or publications focusing on its chemical synthesis.
ANone: The provided research primarily focuses on the biological activity and pharmacological profile of 3-APMPA. Information regarding its material compatibility, stability, and performance under various conditions is not covered in these papers.
ANone: The research focuses on 3-APMPA as a pharmacological tool for studying GABACRs. There is no mention of catalytic properties or applications outside of its role as a receptor antagonist.
A: Yes, some studies utilized computational chemistry and modeling to understand the interaction of 3-APMPA with GABACRs. For example, researchers have generated homology models of GABAA and GABAC receptors and docked antagonists like 3-APMPA to these models to understand the structural basis for the antagonist selectivity []. These studies provide insights into the binding modes of 3-APMPA and aid in the design of more selective and potent GABACR antagonists.
A: Several studies investigated the SAR of 3-APMPA and its analogs. For instance, replacing the methyl group in 3-APMPA with a hydrogen atom resulted in 3-aminopropylphosphonic acid (3-APA), which also acts as a GABAC receptor antagonist but with slightly lower potency [, ]. Furthermore, research on the related compound lesogaberan, a 3-aminopropylphosphinic acid derivative, explored the impact of substitutions on the 3-aminopropylphosphinic acid scaffold on GABAB receptor activity and selectivity []. These modifications provide valuable insights into the pharmacophore of 3-APMPA and facilitate the development of novel GABAC receptor ligands with improved pharmacological properties.
ANone: The provided research focuses on the scientific aspects of 3-APMPA and lacks information on SHE regulations, compliance, risk minimization, or responsible practices. When handling 3-APMPA, always follow appropriate laboratory safety procedures and consult relevant safety data sheets.
A: 3-APMPA has shown efficacy in various in vitro studies using retinal slices and isolated cells [, , , , , ]. It effectively blocks GABA-induced currents in cells expressing GABAC receptors, confirming its antagonistic properties [, , , , ]. While some studies explored its in vivo effects in animal models, demonstrating its ability to antagonize GHB-induced effects [, ], information about specific animal models or clinical trials utilizing 3-APMPA is limited in the provided research.
ANone: The provided research primarily focuses on the characterization of 3-APMPA and lacks information regarding resistance or cross-resistance mechanisms. Further research is needed to explore these aspects.
ANone: The available research primarily focuses on the pharmacological characterization of 3-APMPA and doesn't provide detailed information about its toxicological profile or long-term effects.
ANone: The provided research focuses on the fundamental properties and effects of 3-APMPA. It doesn't discuss specific drug delivery or targeting strategies.
ANone: The research primarily focuses on the pharmacological characterization of 3-APMPA. It doesn't discuss biomarkers or diagnostics related to its use.
ANone: The provided research focuses on the pharmacological characterization and biological effects of 3-APMPA and does not contain information regarding its environmental impact, degradation, or mitigation strategies.
ANone: The research primarily focuses on the pharmacological characterization of 3-APMPA and does not provide details about its dissolution, solubility, bioavailability, or their impact on efficacy.
ANone: The research primarily employs electrophysiological techniques to assess the effects of 3-APMPA. It does not delve into the specifics of analytical method validation for 3-APMPA quantification or characterization.
ANone: The provided research focuses on the scientific aspects of 3-APMPA and lacks information on quality control, assurance measures, or manufacturing processes.
ANone: The provided research primarily focuses on 3-APMPA's interaction with GABACRs. It does not mention its potential for immunogenicity or strategies for modulation.
ANone: The research primarily focuses on 3-APMPA's interaction with GABACRs. It does not discuss its potential for drug-transporter interactions or strategies for modulation.
ANone: The provided research primarily focuses on the pharmacological characterization of 3-APMPA and its interaction with GABACRs. It does not provide details regarding its potential to induce or inhibit drug-metabolizing enzymes or mitigation strategies.
ANone: The research provided primarily focuses on the pharmacological characterization of 3-APMPA. It does not provide details on its biocompatibility or biodegradability.
A: Yes, alternative GABAC receptor antagonists exist, such as TPMPA ((1,2,5,6-Tetrahydropyridine-4-yl)methylphosphinic acid), which also selectively targets GABAC receptors over GABAA and GABAB receptors []. Other compounds, like picrotoxin, can block both GABAA and GABAC receptors [, ]. The choice of antagonist depends on the specific research question and the desired selectivity profile.
ANone: The provided research focuses on the scientific aspects of 3-APMPA and does not contain information about recycling, waste management strategies, or resource efficiency.
ANone: Research on 3-APMPA utilizes standard electrophysiological setups, cell culture facilities, and molecular biology techniques common in neuroscience research. Additionally, computational chemistry tools and resources contribute to understanding its interactions with GABACRs.
A: The discovery and characterization of 3-APMPA as a selective GABAC receptor antagonist represents a significant milestone in understanding GABAC receptor pharmacology []. This discovery allowed researchers to dissect the specific contributions of GABAC receptors to various physiological processes and explore their therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



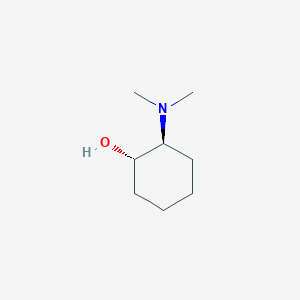
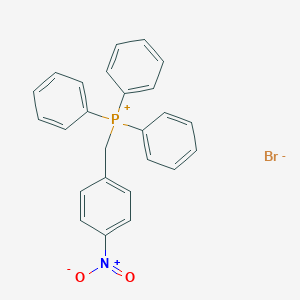
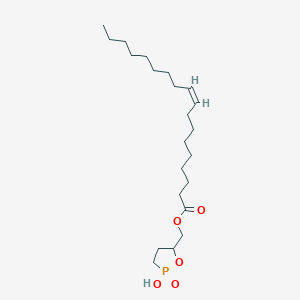
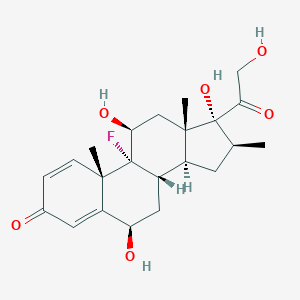

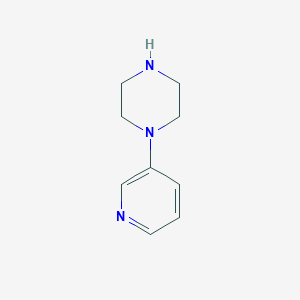

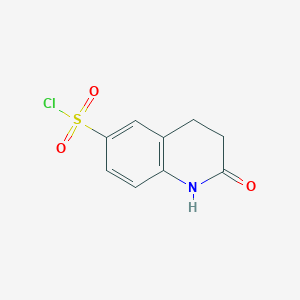
![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)
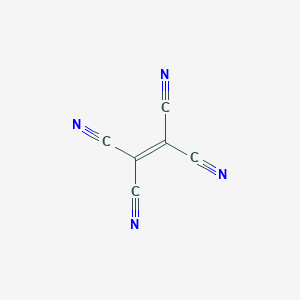
![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)
